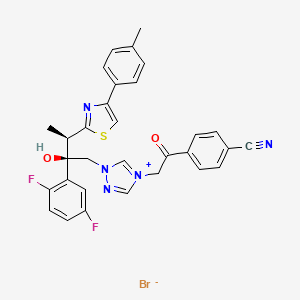
N-(4'-Acetylbenzonitrile)-4'-descyano-4'-methyl Isavuconazole Bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4’-Acetylbenzonitrile)-4’-descyano-4’-methyl Isavuconazole Bromide is a synthetic compound that combines elements of benzonitrile and isavuconazole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-Acetylbenzonitrile)-4’-descyano-4’-methyl Isavuconazole Bromide typically involves multiple steps. The initial step often includes the preparation of 4-Acetylbenzonitrile, which can be synthesized from 4-Ethynylbenzonitrile . The reaction conditions for this synthesis include the use of chloroform as a solvent and maintaining the reaction at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents, and maintaining stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4’-Acetylbenzonitrile)-4’-descyano-4’-methyl Isavuconazole Bromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
N-(4’-Acetylbenzonitrile)-4’-descyano-4’-methyl Isavuconazole Bromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the treatment of fungal infections.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4’-Acetylbenzonitrile)-4’-descyano-4’-methyl Isavuconazole Bromide involves its interaction with specific molecular targets. In the case of its antifungal activity, it likely inhibits the synthesis of ergosterol, a key component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death.
Comparación Con Compuestos Similares
Similar Compounds
4-Acetylbenzonitrile: A precursor in the synthesis of the compound.
Isavuconazole: An antifungal agent with a similar mechanism of action.
Uniqueness
N-(4’-Acetylbenzonitrile)-4’-descyano-4’-methyl Isavuconazole Bromide is unique due to its combined structural elements, which may confer enhanced biological activity or improved pharmacokinetic properties compared to its individual components.
Propiedades
Fórmula molecular |
C31H26BrF2N5O2S |
|---|---|
Peso molecular |
650.5 g/mol |
Nombre IUPAC |
4-[2-[1-[(2R,3R)-2-(2,5-difluorophenyl)-2-hydroxy-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butyl]-1,2,4-triazol-4-ium-4-yl]acetyl]benzonitrile;bromide |
InChI |
InChI=1S/C31H26F2N5O2S.BrH/c1-20-3-7-23(8-4-20)28-16-41-30(36-28)21(2)31(40,26-13-25(32)11-12-27(26)33)17-38-19-37(18-35-38)15-29(39)24-9-5-22(14-34)6-10-24;/h3-13,16,18-19,21,40H,15,17H2,1-2H3;1H/q+1;/p-1/t21-,31+;/m0./s1 |
Clave InChI |
QVCGCAMIVNXCHF-VKVBQESRSA-M |
SMILES isomérico |
CC1=CC=C(C=C1)C2=CSC(=N2)[C@H](C)[C@](CN3C=[N+](C=N3)CC(=O)C4=CC=C(C=C4)C#N)(C5=C(C=CC(=C5)F)F)O.[Br-] |
SMILES canónico |
CC1=CC=C(C=C1)C2=CSC(=N2)C(C)C(CN3C=[N+](C=N3)CC(=O)C4=CC=C(C=C4)C#N)(C5=C(C=CC(=C5)F)F)O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




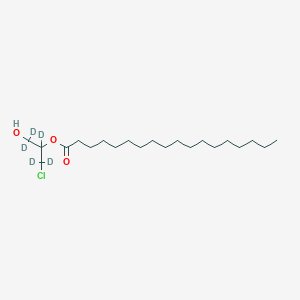
![2-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13845588.png)
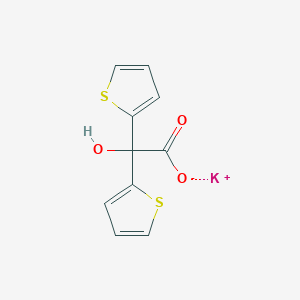

![4-[3-Methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-2-yl]phenol](/img/structure/B13845596.png)


![5-[2-[6-[2-[(2,6-Dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-hydroxybenzaldehyde](/img/structure/B13845626.png)
![2-[3-Methyl-5-(tetrazol-1-yl)pyridin-2-yl]acetic acid](/img/structure/B13845645.png)
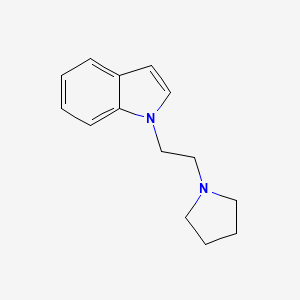
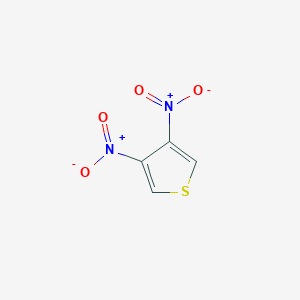
![2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline](/img/structure/B13845657.png)
